2,3-Dichloro-5-nitrobenzyl alcohol
Description
Properties
Molecular Formula |
C7H5Cl2NO3 |
|---|---|
Molecular Weight |
222.02 g/mol |
IUPAC Name |
(2,3-dichloro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5Cl2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3H2 |
InChI Key |
IKTJIJNTYMUNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-5-nitrobenzyl Alcohol
- Structure : Chlorine at 3-position, nitro at 5-position.
- Molecular Weight : ~187.57 g/mol (estimated).
- Key Difference: Lacks the 2-chloro substituent present in the target compound.
2-Chloro-5-nitrobenzyl Alcohol Derivatives
- Examples : n-butyl ether (MW: 177.62 g/mol) and 1-methylpropyl ether (MW: 177.62 g/mol).
- Key Difference : Etherification of the hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents compared to the parent alcohol. The single chlorine substituent also diminishes electron-withdrawing effects relative to the dichloro analog .
4-Nitrobenzyl Alcohol
- Structure : Nitro group at the para position.
- Molecular Weight : 153.13 g/mol.
- Physical Properties : Melting point = 92–94°C.
- Key Difference : The para-nitro group creates a symmetrical electron-withdrawing effect, distinct from the asymmetrical substitution in 2,3-dichloro-5-nitrobenzyl alcohol. This symmetry may enhance crystalline packing, as reflected in its higher melting point .
3,5-Dichlorobenzyl Alcohol
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol
- Structure : Trifluoromethyl (-CF₃) group at the benzylic carbon, chloro at 2-position, nitro at 5-position.
- Molecular Weight : 255.58 g/mol.
- Key Difference : The -CF₃ group significantly increases lipophilicity and steric bulk, altering solubility and reactivity profiles compared to the target compound .
Data Tables: Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Physical/Chemical Properties |
|---|---|---|---|---|
| 2,3-Dichloro-5-nitrobenzyl alcohol | C₇H₅Cl₂NO₃ | 221.98 | 2-Cl, 3-Cl, 5-NO₂ | High acidity due to dual Cl and NO₂ groups |
| 3-Chloro-5-nitrobenzyl alcohol | C₇H₅ClNO₃ | 187.57 | 3-Cl, 5-NO₂ | Moderate acidity, lower melting point |
| 4-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.13 | 4-NO₂ | mp 92–94°C, high crystallinity |
| 3,5-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 3-Cl, 5-Cl | Lower reactivity due to lack of NO₂ |
| 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl alcohol | C₈H₅ClF₃NO₃ | 255.58 | 2-Cl, 5-NO₂, -CF₃ | High lipophilicity, MW >250 g/mol |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dichloro-5-nitrobenzyl alcohol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nitration and chlorination of benzyl alcohol derivatives. For example, nitration of 2,3-dichlorobenzyl alcohol using mixed acids (HNO₃/H₂SO₄) at 0–5°C can yield the nitro-substituted product. Optimization may include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of HNO₃) and reaction time (4–6 hours) to minimize byproducts like over-nitrated derivatives . Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization mode) is critical to confirm purity .
Q. How should researchers characterize the purity and structural identity of 2,3-Dichloro-5-nitrobenzyl alcohol?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., 3,5-Dichlorobenzyl alcohol δ ~4.6 ppm for -CH₂OH ).
- FT-IR : Look for O-H stretching (~3200–3400 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
- Melting Point : Literature values for similar compounds (e.g., 3,5-Dichlorobenzyl alcohol: 79–82°C ) can guide expectations.
- HRMS : Use ESI or APCI to confirm molecular ion [M+H]⁺ (calculated for C₇H₅Cl₂NO₃: ~237.95 g/mol) .
Q. What are the stability considerations for storing 2,3-Dichloro-5-nitrobenzyl alcohol?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitro group or oxidation of the benzyl alcohol moiety. Monitor degradation via periodic TLC (silica gel, hexane/ethyl acetate 7:3) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions of 2,3-Dichloro-5-nitrobenzyl alcohol?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map electron density and identify reactive sites. For example, the nitro group’s electron-withdrawing effect may direct electrophilic substitution to the para position of the benzyl ring. Compare with experimental results from bromination or sulfonation reactions .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., solvent effects) require standardized conditions (e.g., DMSO-d₆ or CDCl₃). For conflicting melting points, perform DSC analysis to detect polymorphs. Cross-validate with X-ray crystallography if crystals are obtainable .
Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
